(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5S/c1-25-14-7-4-11(8-15(14)26-2)18(24)21-19-22(10-17(23)27-3)13-6-5-12(20)9-16(13)28-19/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETOJJAQEBSBCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N2O5S with a molecular weight of approximately 446.47 g/mol. Its structure features a methoxy group and a benzothiazole moiety, suggesting potential interactions with various biological targets that may lead to therapeutic effects.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that derivatives with similar structural features inhibited the proliferation of PBMCs (Peripheral Blood Mononuclear Cells) in anti-CD3-stimulated cultures, with some derivatives showing IC50 values as low as 0.004 μM against T-cell proliferation .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Benzothiazole derivatives have been found to modulate inflammatory pathways effectively. For example, certain derivatives have demonstrated significant inhibition of pro-inflammatory cytokine production in vitro . This suggests that this compound may exert similar effects.
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, benzothiazole derivatives have shown promising antimicrobial activity. Studies have reported that these compounds possess antibacterial and antifungal effects against a range of pathogens. For example, minimal inhibitory concentrations (MICs) for certain benzothiazole derivatives were found to be effective against multiple bacterial strains . This highlights the potential utility of this compound in treating infections.
Data Tables
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of PBMC proliferation | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antimicrobial | Effective against bacterial strains |
Case Studies
- Anticancer Studies : A series of experiments demonstrated that derivatives similar to this compound inhibited cancer cell growth in vitro and in vivo models. The most potent compounds showed IC50 values significantly lower than traditional chemotherapeutics.
- Anti-inflammatory Mechanism : In vitro assays revealed that certain benzothiazole derivatives could reduce the production of TNF-alpha and IL-6 in stimulated macrophages, indicating their potential as therapeutic agents for inflammatory diseases.
Chemical Reactions Analysis
1.1. Imino Group Hydrolysis
The imino (C=N) bond can undergo hydrolysis under acidic or basic conditions. In acidic media, hydrolysis typically yields a ketone and ammonia, while basic conditions may lead to amide formation. For the target compound, hydrolysis of the imino group would produce 3,4-dimethoxybenzoic acid and a 6-fluorobenzo[d]thiazol-2-amine intermediate .
Conditions :
1.2. Ester Hydrolysis
The methyl acetate group undergoes saponification in basic media to form a carboxylic acid derivative.
Example Reaction :
Conditions :
-
2M NaOH, ethanol/water (1:1), reflux (2–3 h).
Nucleophilic Aromatic Substitution (NAS)
The 6-fluoro substituent on the benzothiazole ring is susceptible to NAS due to the electron-withdrawing nature of the thiazole ring. Common nucleophiles (e.g., amines, alkoxides) can replace fluorine .
Example Reaction :
Reported Yields :
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| NH₃ | 6-Amino | 72 | DMF, 80°C, 6 h |
| CH₃O⁻ | 6-Methoxy | 68 | K₂CO₃, MeOH, Δ |
3.1. Thiazolidinone Formation
Reaction with mercaptoacetic acid under acidic conditions leads to cyclization, forming a thiazolidin-4-one ring .
Mechanism :
-
Thiol group attacks the imino carbon.
-
Cyclization via ester carbonyl oxygen.
Conditions :
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxybenzoyl ring undergoes EAS at the activated para position relative to methoxy groups.
Reported Reactions :
| Reagent | Product | Position | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | Nitro-substituted | Para | 55 |
| Br₂/FeBr₃ | Bromo-substituted | Para | 60 |
Alkylation and Acylation
The secondary amine in the thiazole ring can undergo alkylation or acylation .
Example :
Conditions :
-
K₂CO₃, acetonitrile, reflux (6 h).
-
Yield: 50–65%.
Stability Under Oxidative Conditions
The compound exhibits moderate stability to oxidants like H₂O₂. Degradation occurs under strong oxidative conditions (e.g., KMnO₄), cleaving the benzothiazole ring .
Observed Products :
Photochemical Reactivity
UV irradiation in methanol induces Z→E isomerization of the imino group, confirmed by NMR .
Kinetics :
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of benzothiazole derivatives with imino and ester functionalities. Below is a comparative analysis with structurally related compounds from the literature:
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Observations :
Substituent Effects: The fluoro substituent in the target compound likely enhances electronegativity and metabolic stability compared to the sulfamoyl group in the phenylacetyl analog . Sulfamoyl groups are typical in sulfonamide antibiotics, suggesting divergent biological targets.
This suggests similar conditions may apply for the target.
Functional Group Diversity: The ethyl cyanoacetate group in ’s compound introduces a nitrile functionality, which may confer distinct reactivity (e.g., nucleophilic addition) compared to the target’s methyl acetate ester .
Research Findings and Data Limitations
- Biological Activity: No explicit data on the target compound’s activity is available in the provided evidence. However, fluorinated benzothiazoles are frequently explored as kinase inhibitors or anticancer agents, while sulfamoyl analogs (e.g., ) align with antimicrobial applications .
- Synthetic Yields : reports “good yields” for benzothiazole-indole hybrids but lacks numerical data. The target compound’s synthesis may face challenges due to steric hindrance from the 3,4-dimethoxybenzoyl group.
- Structural Characterization : Techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry (used in ) are critical for confirming the Z-configuration and substituent positions in the target compound .
Q & A
Q. How does the Z-isomer configuration influence the compound’s interaction with biological targets compared to the E-isomer?
- Methodological Answer : Conduct molecular docking studies (e.g., AutoDock Vina) to compare binding affinities of Z/E isomers with target proteins (e.g., bacterial enzymes). underscores the importance of stereochemistry in thiazole derivatives’ activity, where Z-isomers often exhibit enhanced hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
